N-(Phenylcarbamoyl)-L-methionine
Description
N-(Phenylcarbamoyl)-L-methionine is a synthetic derivative of the essential amino acid L-methionine, modified by the introduction of a phenylcarbamoyl group. This structural alteration aims to enhance or diversify its biological activity, particularly in therapeutic applications. Methionine itself is critical in transmethylation processes and exhibits hepatoprotective properties . The phenylcarbamoyl moiety, characterized by a phenyl group linked via a carbamate bond, may influence pharmacokinetic properties such as solubility, stability, and target binding affinity.
Properties
CAS No. |
55021-15-3 |
|---|---|
Molecular Formula |
C12H16N2O3S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O3S/c1-18-8-7-10(11(15)16)14-12(17)13-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1 |
InChI Key |
HQLHNJUMHYRCJL-JTQLQIEISA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenylcarbamoyl-methionine typically involves the reaction of methionine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Methionine+Phenyl Isocyanate→N-phenylcarbamoyl-methionine
The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of N-phenylcarbamoyl-methionine may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps for the recovery and recycling of solvents and unreacted starting materials to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: N-phenylcarbamoyl-methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylcarbamoyl group can be reduced under specific conditions to yield the corresponding amine.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: N-phenylcarbamoyl-methionine amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-phenylcarbamoyl-methionine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying the reactivity of phenylcarbamoyl groups.
Biology: Investigated for its potential role in modulating biological processes due to its structural similarity to methionine.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-phenylcarbamoyl-methionine involves its interaction with various molecular targets and pathways. The phenylcarbamoyl group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. In biological systems, it may act as a prodrug, releasing methionine upon enzymatic cleavage, thereby exerting its effects through the methionine metabolic pathways.
Comparison with Similar Compounds
N-(m-Aminobenzoyl)-L-methionine (m-ABM)
- Structure: L-methionine conjugated with m-aminobenzoic acid via an amide bond.
- Synthesis : Derived from the reduction of N-(m-nitrobenzoyl)-L-methionine (m-NBM) using ammonium sulfide .
- Pharmacological Activity: Demonstrated significant hepatoprotective effects in paracetamol-induced liver injury models, normalizing serum transaminases (SGOT, SGPT) and bilirubin levels within seven days.
- Toxicity : Low toxicity profile in rodent models .
N-(m-Nitrobenzoyl)-L-methionine (m-NBM)
- Structure : L-methionine conjugated with m-nitrobenzoic acid.
- Synthesis : Condensation of m-nitrobenzoyl chloride with L-methionine under controlled conditions (20–25°C, 2-hour reaction time) .
- Pharmacological Activity: Moderate hepatoprotective activity but less effective than m-ABM. Induced minor hepatic steatosis and inflammation in treated animals .
- Toxicity : Higher toxicity than m-ABM, necessitating cautious dosing .
N-Ac-DL-Methionine and Derivatives
- Structure : Acetylated methionine with varying stereochemistry.
- Applications : Used in enzymatic resolution processes for producing L-methionine. Separation efficiency via ion-exchange chromatography achieves 85% yield for L-methionine and 75% for N-Ac-D-methionine .
- Relevance : Highlights the importance of functional group modifications (e.g., acetylation vs. phenylcarbamoylation) in optimizing pharmacokinetics and industrial scalability.
Phenylcarbamoyl-Containing Compounds
N-(Phenylcarbamoyl)benzamide
- Structure : Benzamide backbone with a phenylcarbamoyl substituent.
- Pharmacological Activity : Exhibited potent cytotoxicity against HeLa cells (IC₈₀ = 0.8 mM vs. 4.3 mM for hydroxyurea). Molecular docking suggested strong binding affinity (-72.06 kcal/mol rerank score) to cancer targets .
- ADMET Profile : Favorable absorption, distribution, and excretion with low toxicity .
3-[(5-Chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide
- Structure : Propanamide derivative with phenylcarbamoyl and chloropyridinyl groups.
- Activity : Demonstrated superior reducing power and antioxidant properties compared to analogues .
Other Methionine Derivatives
N-Furanylpropenyl-L-methionine (CAS 261179-09-3)
Peptide-Conjugated Methionine Derivatives
- Structure : Complex peptides linked to methionine (e.g., DTXSID90929579).
- Applications : Investigated for specialized roles in protein synthesis modulation or enzyme inhibition .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
